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molecular formula C7H15NO2 B3048214 Ethyl N-tert-butylcarbamate CAS No. 1611-50-3

Ethyl N-tert-butylcarbamate

Cat. No. B3048214
M. Wt: 145.2 g/mol
InChI Key: CUICPJOPYVMUPK-UHFFFAOYSA-N
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Patent
US04476316

Procedure details

A stirred mixture of 89 g of ethyl carbamate, 5 g of ethanol, 10 g of ®LEWASORB AC-10 and 70 g of isobutene was heated to 70° C. in a stirred autoclave, and stirring was continued at this temperature for 4 hours. After the reaction was complete, the catalyst was separated off and the mixture was worked up by distillation. 136 g (93% of theory) of ethyl N-tert.-butylcarbamate of boiling point 70°-71° C./20 mbar were obtained. Gas chromatography showed that the crude product contained 0.2 percent by weight of diisobutene, but not diethyl carbonate was detected.
Quantity
89 g
Type
reactant
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](=[O:6])([O:3][CH2:4][CH3:5])[NH2:2].[CH2:7]=[C:8]([CH3:10])[CH3:9]>C(O)C>[C:8]([NH:2][C:1](=[O:6])[O:3][CH2:4][CH3:5])([CH3:10])([CH3:9])[CH3:7]

Inputs

Step One
Name
Quantity
89 g
Type
reactant
Smiles
C(N)(OCC)=O
Name
Quantity
70 g
Type
reactant
Smiles
C=C(C)C
Name
Quantity
5 g
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the catalyst was separated off
DISTILLATION
Type
DISTILLATION
Details
the mixture was worked up by distillation

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)(C)(C)NC(OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 136 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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